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molecular formula C11H9Cl2FO3 B1585741 Ethyl 2,4-dichloro-5-fluorobenzoylacetate CAS No. 86483-51-4

Ethyl 2,4-dichloro-5-fluorobenzoylacetate

Cat. No. B1585741
M. Wt: 279.09 g/mol
InChI Key: POKPUCWXUHWGMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04611080

Procedure details

28.8 g (0.1 mole) of 2,2-dichlorovinyl 2,4-dichloro-5-fluoro-phenyl ketone are added in portions to a solution of 4.6 g of sodium in 80 ml of absolute ethanol at 0°-5° C., while cooling (ice/methanol) and stirring. When the exothermic reaction has subsided, the mixture is stirred at room temperature for a further 30 minutes, the solvent is stripped off in vacuo and the residue is taken up in 100 ml of methylene chloride. The mixture is shaken thoroughly with 100 ml of 2N sulphuric acid, the methylene chloride solution is separated off in a separating funnel and the aqueous phase is extracted another three times with 50 ml of methylene chloride each time. The combined methylene chloride solutions are washed with 100 ml of saturated sodium chloride solution and dried over sodium sulphate. The solvent is then distilled off in vacuo. The brown oily residue crystallizes on standing. Distillation under a fine vacuum gives 22.3 g (79.9%) of ethyl 2,4-dichloro-5-fluoro-benzoylacetate of boiling point 125°-126° C./0.16 mbar. Colorless crystals of melting point 44°-45° C.
Name
2,2-dichlorovinyl 2,4-dichloro-5-fluoro-phenyl ketone
Quantity
28.8 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[C:5]([F:9])=[CH:4][C:3]=1[C:10]([CH:12]=[C:13](Cl)Cl)=[O:11].[Na].S(=O)(=O)(O)[OH:18].[CH2:22]([OH:24])[CH3:23]>C(Cl)Cl>[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[C:5]([F:9])=[CH:4][C:3]=1[C:10]([CH2:12][C:13]([O:24][CH2:22][CH3:23])=[O:18])=[O:11] |^1:15|

Inputs

Step One
Name
2,2-dichlorovinyl 2,4-dichloro-5-fluoro-phenyl ketone
Quantity
28.8 g
Type
reactant
Smiles
ClC1=C(C=C(C(=C1)Cl)F)C(=O)C=C(Cl)Cl
Name
Quantity
4.6 g
Type
reactant
Smiles
[Na]
Name
Quantity
80 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
ice methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
When the exothermic reaction
STIRRING
Type
STIRRING
Details
the mixture is stirred at room temperature for a further 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the methylene chloride solution is separated off in a separating funnel
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted another three times with 50 ml of methylene chloride each time
WASH
Type
WASH
Details
The combined methylene chloride solutions are washed with 100 ml of saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
DISTILLATION
Type
DISTILLATION
Details
The solvent is then distilled off in vacuo
CUSTOM
Type
CUSTOM
Details
The brown oily residue crystallizes
DISTILLATION
Type
DISTILLATION
Details
Distillation under a fine vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)CC(=O)OCC)C=C(C(=C1)Cl)F
Measurements
Type Value Analysis
AMOUNT: MASS 22.3 g
YIELD: PERCENTYIELD 79.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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